2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate various biochemical pathways and exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-one, 1-phenyl-
- 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-
- 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl-
Uniqueness
2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)- is unique due to the presence of the diethylamino group and the methyl group on the phenyl rings. These substituents impart distinct electronic and steric properties, influencing the compound’s reactivity and biological activity.
Properties
CAS No. |
110829-93-1 |
---|---|
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H23NO/c1-4-21(5-2)19-13-8-17(9-14-19)10-15-20(22)18-11-6-16(3)7-12-18/h6-15H,4-5H2,1-3H3 |
InChI Key |
GOHYMFVFZLTJER-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.